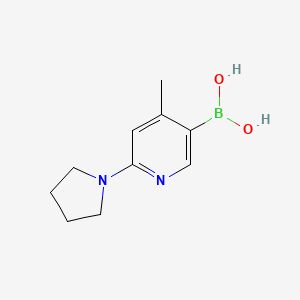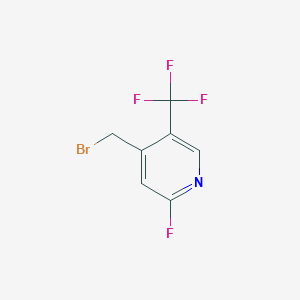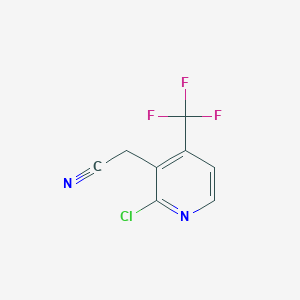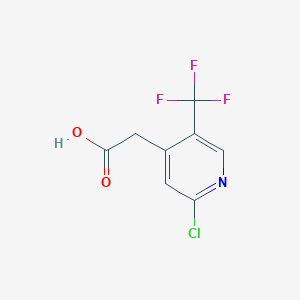
(4-甲基-6-(吡咯烷-1-基)吡啶-3-基)硼酸
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a boronic acid group and a pyrrolidine ring attached. The empirical formula is C10H15BN2O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to participate in various chemical reactions. For instance, pyridine boronic acids can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .科学研究应用
合成与结构分析
- 新型配体的合成:该化合物已用于合成新型配体,如基于吡咯-吡啶的配体,使用铃木偶联方法。通过 X 射线晶体学分析,这些配体显示出有趣的结构,一些通过分子间氢键形成链状网络 (Böttger 等人,2012)。
化学反应和性质
- 吡咯烷二酮的酰化:该化合物参与了吡咯烷二酮的酰化,吡咯烷二酮由 α-氨基酸酯制备。此过程包括与路易斯酸的反应,突出了该化合物在合成复杂有机分子中的作用 (Jones 等人,1990)。
- Suzuki-Miyaura 交叉偶联反应:它已被用于铃木-宫浦碳-碳交叉偶联反应,这对于创建复杂的有机结构至关重要 (Zinad 等人,2018)。
催化与聚合
- 茂金属配合物的活化:该化合物已显示出在烯烃聚合中活化茂金属配合物的功效,展示了其在工业化学过程中的效用 (Focante 等人,2006)。
卤代吡啶硼酸的合成
- 卤代吡啶硼酸的合成:它在合成新型卤代吡啶硼酸和酯中发挥了重要作用,卤代吡啶硼酸和酯是各种化学合成中的重要中间体 (Bouillon 等人,2003)。
属性
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWVJXYHXWRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















